6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Description
Structural Identification and Nomenclature
The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's molecular formula is represented as C₉H₁₀BrN₃, with a molecular weight of 240.10 grams per mole. The systematic name reflects the precise positioning of substituents on the imidazopyridine core structure, with the bromine atom occupying position six, methyl groups at positions two and three, and the amino functionality at position eight of the fused ring system.
The compound is registered under the Chemical Abstracts Service number 212268-15-0, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems refer to this compound as 6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine or 8-amino-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine, reflecting different conventions for expressing the amino functional group. The compound's International Chemical Identifier key is JNXOWVWCTOFBPU-UHFFFAOYSA-N, providing additional structural verification through its unique algorithmic representation.
The molecular structure exhibits specific geometric characteristics that influence its chemical behavior and potential applications. The fused ring system adopts a planar configuration typical of aromatic heterocycles, with the bromine substituent contributing to increased molecular polarizability and potential for halogen bonding interactions. The methyl groups at positions two and three introduce steric considerations that affect the compound's reactivity patterns and conformational preferences, while the amino group at position eight provides a site for hydrogen bonding and further chemical modification.
Historical Context in Heterocyclic Chemistry
The historical development of imidazopyridine chemistry traces its origins to the pioneering work of Alexei Yevgrafovich Chichibabin in 1925, who introduced the first systematic method for synthesizing imidazopyridine derivatives. Chichibabin's original methodology involved the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius in sealed reaction vessels, albeit with relatively modest yields. This foundational work established the fundamental synthetic principles that would guide subsequent developments in imidazopyridine chemistry and laid the groundwork for the vast array of derivatives that followed.
The evolution of imidazopyridine synthesis throughout the twentieth century witnessed significant methodological improvements and expansions. Subsequent researchers refined Chichibabin's original approach by incorporating mild reaction conditions and basic additives such as sodium hydrogen carbonate, which dramatically improved reaction efficiency and product yields. These enhancements transformed imidazopyridine synthesis from a relatively specialized procedure into a broadly applicable methodology suitable for large-scale preparation and pharmaceutical development.
The recognition of imidazopyridines as privileged scaffolds in medicinal chemistry emerged gradually throughout the latter half of the twentieth century, as researchers discovered their remarkable biological activities and drug-like properties. The structural framework of imidazo[1,2-a]pyridines demonstrated exceptional versatility in binding to various biological targets, leading to the development of numerous therapeutic agents including sedatives, anxiolytics, cardiotonic agents, and antimicrobial compounds. This therapeutic potential established imidazopyridines as one of the most intensively studied heterocyclic systems in pharmaceutical research.
The specific compound this compound represents a more recent development in this historical progression, emerging from efforts to create structurally diverse imidazopyridine derivatives with enhanced properties and novel applications. The incorporation of bromine substituents into imidazopyridine structures reflects advances in synthetic methodology that allow for precise regioselective functionalization of these heterocyclic systems. The presence of the amino group at position eight provides additional functionality that enhances the compound's utility as a synthetic intermediate and potential pharmaceutical precursor.
Contemporary research in imidazopyridine chemistry continues to build upon this historical foundation, with modern synthetic approaches employing metal-free catalysis, photochemical activation, and radical-mediated transformations to access increasingly complex derivatives. The development of this compound and related compounds exemplifies the ongoing evolution of this field, as researchers seek to exploit the unique properties of these heterocyclic systems for applications in drug discovery, materials science, and chemical biology.
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOWVWCTOFBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617280 | |
| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-15-0 | |
| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
One prevalent method involves the cyclization of suitable precursors. Typically, this method utilizes 2-amino-5-bromopyridine and chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate that subsequently cyclizes to yield the desired imidazo[1,2-a]pyridine structure.
General Reaction Scheme:
$$
\text{2-amino-5-bromopyridine} + \text{chloroacetaldehyde} \rightarrow \text{intermediate} \rightarrow \text{this compound}
$$
Alternative Methods
Another method reported involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde. This method operates at mild temperatures (25°C to 50°C) and utilizes sodium bicarbonate as a base to facilitate the reaction over several hours (2 to 24 hours). Following the reaction, extraction and recrystallization techniques are employed to purify the product.
- Mix 2-amino-5-bromopyridine with chloroacetaldehyde and sodium bicarbonate.
- Stir the mixture at controlled temperatures.
- Extract the product using ethyl acetate and purify via recrystallization.
Reaction Conditions
The success of synthesizing this compound greatly depends on optimizing reaction conditions:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | 25°C to 50°C |
| Reaction Time | 2 to 24 hours |
| Base Used | Sodium bicarbonate or sodium hydroxide |
| Solvent for Extraction | Ethyl acetate |
| Recrystallization Solvent | Ethyl acetate/hexane (1:1 ratio) |
Purification Techniques
Purification is crucial for obtaining high-purity products suitable for pharmaceutical applications. Common methods include:
Recrystallization
Recrystallization from solvents like hexane or ethanol effectively removes impurities and unreacted starting materials.
Chromatography
Column chromatography can be employed to separate brominated byproducts or other impurities based on polarity differences.
Characterization Techniques
To confirm the successful synthesis and purity of this compound, various characterization techniques are utilized:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determine structural integrity and purity |
| Mass Spectrometry | Confirm molecular weight |
| X-ray Crystallography | Resolve crystal structure |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify specific functional groups on the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is employed in studies to investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological processes by interacting with enzymes, receptors, or nucleic acids .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₁₀BrN₃
- Molecular Weight : 240.11 g/mol
- Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions or cyclization of diaminopyridine intermediates .
- Applications : Explored as a precursor for CDK2 inhibitors and antimicrobial agents, though commercial availability is discontinued .
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly versatile. Variations in substituents at positions 2, 3, 6, and 8 significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Table 2: Reaction Yields for Key Transformations
Limitations and Challenges
Biological Activity
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS Number: 212268-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazo-pyridine ring. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 240.1 g/mol |
| Purity | 96% - 97% |
| SMILES | Cc1nc2c(N)cc(Br)cn2c1C |
| InChI Key | JNXOWVWCTOFBPU-UHFFFAOYAP |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer cell lines. Compounds derived from this class exhibited significant cytotoxicity against both AU-565 and MDA-MB-231 cell lines.
- Key Findings:
The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies indicate that these compounds interact with critical residues in the active sites of EGFR and HER2, suggesting a competitive inhibition model.
Study on Quinazoline Derivatives
A comprehensive study conducted by researchers synthesized several quinazoline derivatives based on the imidazo-pyridine scaffold. The study assessed their activity against various cancer cell lines and explored their pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
| Compound ID | Cell Line | IC (µM) | Comparison Drug | Comparison IC (µM) |
|---|---|---|---|---|
| 9d | AU-565 | 1.54 | Lapatinib | 0.48 |
| 11c | MDA-MB-231 | 1.75 | Lapatinib | 9.29 |
| 13a | HepG2 | 17.51 | Sorafenib | 19.33 |
| 14c | HCT-116 | 10.40 | Sorafenib | 6.82 |
Q & A
Basic Research Question
- X-ray crystallography : Reveals planar imidazo[1,2-a]pyridine cores (r.m.s. deviation <0.024 Å) and pyramidal amine groups. Three independent molecules in the asymmetric unit form N–H⋯N hydrogen-bonded layers .
- NMR : ¹H and ¹³C NMR confirm regiochemistry; amine protons appear as broad singlets (δ ~5.2 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 242.97 for C₇H₆BrN₃) .
What are the key challenges in achieving regioselective bromination during synthesis, and how can side products be minimized?
Advanced Research Question
Bromination at the 6-position competes with 3- or 8-position substitution due to electron-rich aromatic systems. Strategies:
- Controlled stoichiometry : Using 1 equivalent of Br₂ at 0°C reduces dibromination (e.g., 8b > 6-Br6b in ) .
- Protecting groups : Temporary protection of the amine (-NH₂) prevents undesired N-bromination .
- TLC monitoring : Early termination of reactions prevents over-bromination .
How does the crystal structure inform the compound’s hydrogen-bonding interactions and stability?
Advanced Research Question
The asymmetric unit contains three molecules linked via N–H⋯N bonds (2.89–3.01 Å). Two molecules donate one H-bond, while the third donates two, creating a layered network. This H-bonding stabilizes the crystal lattice and may influence solubility and melting point .
What computational methods are employed to predict reactivity or optimize synthesis conditions?
Advanced Research Question
Quantum chemical reaction path searches (e.g., DFT) model transition states for cyclocondensation. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, ethanol’s polarity enhances intermediate solubility, as predicted by COSMO-RS simulations .
What pharmacological applications are associated with this compound, and how does its structure-activity relationship (SAR) guide derivatization?
Advanced Research Question
The compound is a CDK2 inhibitor scaffold. SAR studies show:
- Bromine at C6 : Enhances binding to kinase ATP pockets via hydrophobic interactions .
- Methyl groups at C2/C3 : Improve metabolic stability by reducing oxidative degradation .
Derivatives with carboxylate esters (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) exhibit antiviral activity .
What alternative strategies exist for introducing the amino group at the 8-position?
Advanced Research Question
Post-synthetic modification via Buchwald-Hartwig amination or reductive amination of a nitro precursor is feasible but less efficient than direct synthesis. Direct cyclization with 5-bromo-2,3-diaminopyridine avoids multi-step routes .
How do substituents at C2 and C3 influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methyl groups at C2/C3 sterically hinder Suzuki-Miyaura coupling at C6. Computational models (VASP) suggest that bulkier substituents reduce Pd catalyst accessibility. Optimized conditions use Pd(OAc)₂/XPhos in toluene at 110°C .
How are data contradictions in spectral or crystallographic analyses resolved?
Advanced Research Question
Discrepancies in refinement (e.g., residual electron density near Br atoms in ) are addressed via:
- Restraints : Distance restraints for N–H bonds (0.88 ± 0.01 Å) .
- Twinned crystals : Data integration with CrysAlisPro software corrects for twinning .
What green chemistry approaches are applicable to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
